molecular formula C8H17ClFN B1484190 (3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride CAS No. 2098057-12-4

(3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride

Cat. No.: B1484190
CAS No.: 2098057-12-4
M. Wt: 181.68 g/mol
InChI Key: QWVYRRXTDLETCY-UHFFFAOYSA-N
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Description

(3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C_8H_16FNCl It is a derivative of cyclobutane and contains a fluorine atom, an amine group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride typically involves the following steps:

  • Cyclobutylamine Formation: Cyclobutylamine is synthesized through the reduction of cyclobutanone.

  • Fluorination: The cyclobutylamine undergoes fluorination to introduce the fluorine atom at the 2-position, resulting in 2-fluorocyclobutylamine.

  • Alkylation: The 2-fluorocyclobutylamine is then alkylated with an appropriate alkyl halide to introduce the propyl group.

  • Amination: The resulting compound is further reacted with methylamine to form the final product.

  • Hydrochloride Formation: The amine is then converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to simpler amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine sites.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are used.

  • Substitution: Nucleophiles like sodium azide (NaN_3) and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, carboxylic acids.

  • Reduction Products: Simpler amines, alcohols.

  • Substitution Products: Various substituted amines and fluorinated compounds.

Scientific Research Applications

(3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3-Cyclobutyl-2-fluoropropyl)(methyl)amine hydrochloride can be compared with other similar compounds, such as:

  • Cyclobutylamine: Similar structure but lacks the fluorine atom.

  • Fluoropropylamine: Similar fluorine content but different cycloalkane structure.

  • Methylamine Hydrochloride: Similar amine group but lacks the cyclobutyl and fluorine components.

Properties

IUPAC Name

3-cyclobutyl-2-fluoro-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN.ClH/c1-10-6-8(9)5-7-3-2-4-7;/h7-8,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVYRRXTDLETCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC1CCC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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